6-Chloro-N-cyclopropylpyrimidin-4-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

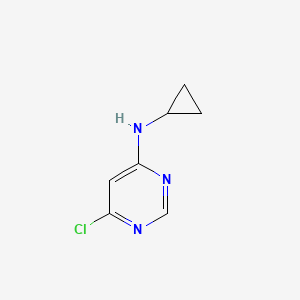

Structure

3D Structure

属性

IUPAC Name |

6-chloro-N-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIQMVQXKPRCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624599 | |

| Record name | 6-Chloro-N-cyclopropylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-43-5 | |

| Record name | 6-Chloro-N-cyclopropyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-cyclopropylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Investigations into the Biological Activities of 6 Chloro N Cyclopropylpyrimidin 4 Amine and Analogues

Pharmacological and Biological Screening Methodologies

The initial exploration of the biological potential of 6-Chloro-N-cyclopropylpyrimidin-4-amine and its analogues involves a cascade of screening methodologies designed to identify and characterize their effects on biological systems. These screening funnels typically begin with broad, high-throughput methods and progress to more specific, targeted assays.

In Vitro Screening: The primary step involves in vitro testing, where compounds are evaluated in controlled laboratory settings using isolated biological components. itmedicalteam.pl High-Throughput Screening (HTS) is a common starting point, allowing for the rapid assessment of large libraries of pyrimidine (B1678525) derivatives against specific targets. itmedicalteam.plnih.gov For instance, quantitative HTS has been successfully used to screen over 400,000 compounds to identify novel inhibitors of specific enzyme complexes. nih.gov Common in vitro methods include:

Enzyme Assays: These assays measure the ability of a compound to inhibit or activate a specific enzyme. For pyrimidine analogues, this has included screening against kinases, where phosphorylation of a substrate is detected, and deubiquitinases. itmedicalteam.plnih.govnih.gov

Receptor Binding Assays: These determine the affinity of a compound for a particular receptor by measuring the displacement of a radiolabeled ligand. itmedicalteam.pl

Cell-Based Assays: Compounds are tested on whole cells to evaluate their effects on cellular processes like proliferation, viability, or specific signaling pathways. Antiproliferative screening against various human tumor cell lines is a standard method to identify potential anticancer agents among pyrimidine derivatives.

Antimicrobial Assays: The activity of chloropyrimidine derivatives has been evaluated against a panel of pathogenic bacteria and fungi. nih.gov This is typically done by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. nih.gov

Target Identification and Elucidation of Mechanism of Action

Once a compound demonstrates significant biological activity in initial screens, research focuses on identifying its specific molecular target(s) and elucidating the mechanism through which it exerts its effects.

Pyrimidine analogues have shown significant activity as inhibitors of various enzymes.

Kinase Inhibition: The 6-chloro-pyrimidine core is a key feature in a novel class of covalent inhibitors targeting the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated protein Kinase 1 (MSK1). nih.govacs.org The mechanism involves a rare SNAr reaction where a cysteine residue (Cys440) in the kinase's active site attacks the electron-deficient pyrimidine ring, displacing the 2-chloro substituent to form a permanent covalent bond. nih.gov This covalent mechanism has been confirmed by mass spectrometry and X-ray crystallography. nih.govacs.org Other N-cyclopropyl-pyrimidin-amine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). drugbank.com The Pim kinases, a family of serine/threonine kinases implicated in cancer, are also targets for molecules containing a cyclopropylamino moiety. nih.gov

Deubiquitinase Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of the Ubiquitin-Specific Protease 1 (USP1) in complex with its associated factor UAF1. nih.gov This enzyme complex is a critical regulator of the DNA damage response, making its inhibition a promising strategy for anticancer therapy. nih.gov

Other Enzyme Systems: Analogues of the target compound have been investigated as inhibitors of other enzyme classes. For example, a library of pyrimidine-4-carboxamides led to the identification of potent and selective inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. nih.gov While specific studies on dehydrogenase or monoamine oxidase inhibition by this compound are not widely reported in the reviewed literature, the pyrimidine scaffold's versatility suggests these enzyme families as potential areas for future investigation.

The pyrimidine framework is also a viable scaffold for designing ligands that target various receptors.

Serotonin (B10506) Receptors: Thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent and selective ligands for the 5-HT(3) serotonin receptor, acting as competitive antagonists. nih.gov

Sigma Receptors: Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, have been developed as ligands for the sigma-1 receptor, which is a target for treating pain. nih.gov

While direct evidence for the binding of this compound to dopamine (B1211576), cannabinoid, or trace amine-associated receptors is limited in the available literature, the proven success of related pyrimidine structures in targeting other receptors suggests this as a plausible area of inquiry. The cyclopropylamine (B47189) moiety itself is present in ligands designed for dopamine D3 receptors, indicating its compatibility with receptor binding pockets. mdpi.com

Understanding how these compounds interact at a molecular level and affect cellular pathways is crucial.

Signaling Pathway Modulation: By inhibiting kinases like MSK1 and CDK2, chloropyrimidine derivatives can directly interfere with critical cellular signaling cascades such as the MAP kinase pathway and pathways controlling cell cycle progression. nih.govdrugbank.com Analogues have also been found to modulate soluble adenylyl cyclase (sAC), an enzyme crucial for intracellular signaling involving cAMP.

DNA Damage Response: The inhibition of the USP1/UAF1 complex directly impacts the DNA damage response pathway. A strong correlation has been demonstrated between the IC50 values of pyrimidine inhibitors for USP1/UAF1 and their activity in cancer cells, such as increased levels of monoubiquitinated PCNA (a downstream target) and decreased cell survival. nih.gov

Key Molecular Interactions: The 6-chloro group is a critical reactive site for certain covalent inhibitors, enabling nucleophilic aromatic substitution (SNAr) by cysteine residues in enzyme active sites. nih.govacs.org In non-covalent interactions, the electron-deficient state of the pyrimidine ring, stabilized by the C6-chloro group, is important for π-stacking interactions within kinase ATP-binding pockets. Furthermore, N-substituents, like the cyclopropyl (B3062369) group, can enhance steric bulk and hydrophobic interactions, contributing to binding affinity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. For this compound analogues, SAR studies have provided valuable insights into how modifications to different parts of the molecule affect biological activity.

Systematic modification of the pyrimidine core has revealed key determinants of bioactivity.

The C6-Position: The chlorine atom at the C6 position is a crucial feature. In some contexts, it acts as a leaving group for covalent bond formation with cysteine residues in enzymes like MSK1. nih.gov In others, its electron-withdrawing nature is critical for stabilizing the pyrimidine ring, enabling favorable π-stacking interactions in binding sites. Replacing the C6-chloro with aryl, heteroaryl, or alkylthio substituents has been shown to be a salient feature for potent antimycobacterial activity. nih.gov

The N4-Position: The N-cyclopropyl group contributes to the hydrophobic interactions within the target's binding pocket. SAR studies on related pyrimidine-4-carboxamide (B1289416) inhibitors of NAPE-PLD showed that modifications to the N-substituent are critical for potency. For instance, replacing an N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine increased inhibitory potency threefold. nih.gov

The C2-Position: Modifications at this position also significantly impact activity. In the development of antimycobacterial agents, the addition of an alkylthio substituent at the C2-position was found to be important for activity. nih.gov

The C5-Position: While less explored for the specific title compound, SAR studies on other pyrimidine rings, like uracil, have shown that the chemical reactivity of the substituent at the C5-position is critical for antiproliferative activity.

The following data tables summarize SAR findings for various pyrimidine analogues from different studies, illustrating the impact of substituent modifications.

Table 1: SAR of Pyrimidine-4-Carboxamide Analogues as NAPE-PLD Inhibitors Data extracted from a study on NAPE-PLD inhibitors. nih.gov

| Compound | R1 Group (at C6) | R2 Group (at C2) | N-Substituent | NAPE-PLD Inhibition (IC50, µM) |

|---|---|---|---|---|

| Hit Compound | Morpholine | N-methylphenethylamine | Cyclopropylmethyl | 1.5 |

| Analogue 1 | Morpholine | (S)-3-phenylpiperidine | Cyclopropylmethyl | 0.5 |

| Analogue 2 (LEI-401) | (S)-3-hydroxypyrrolidine | (S)-3-phenylpiperidine | Cyclopropylmethyl | 0.05 |

Table 2: SAR of Dichloropyrimidine Analogues as MSK1 Inhibitors Data extracted from a study on covalent MSK1 inhibitors. nih.gov

| Compound | Substituent (at C4) | MSK1 CTKD Inhibition (pIC50) |

|---|---|---|

| 1 (HTS Hit) | 3-chloro-4-fluoro-phenylamino | 5.7 |

| 14 | 4-(4-methylpiperazin-1-yl)phenylamino | 6.5 |

| 22 | 4-(4-acetylpiperazin-1-yl)phenylamino | 7.1 |

Table 3: SAR of Chloropyrimidine Analogues as Antimycobacterial Agents Data extracted from a study on antimicrobial chloropyrimidines. nih.gov

| Compound | R Group (at C6) | R' Group (at C2) | M. tuberculosis H37Rv Inhibition (MIC, µg/mL) |

|---|---|---|---|

| 3c | 4-Fluorophenylthio | Ethylthio | 0.75 |

| 3h | 4-Chlorobenzylthio | Ethylthio | 0.75 |

| 3i | 2,4-Dichlorobenzylthio | Ethylthio | 0.75 |

| 3o | 2-Thienylthio | Ethylthio | 0.75 |

These studies collectively demonstrate that the this compound scaffold is a promising starting point for the development of potent and selective modulators of various biological targets. The chloro-substituent, the N-cyclopropylamine moiety, and other positions on the pyrimidine ring all represent key handles that can be modified to fine-tune the biological activity profile.

Conformational Analysis and Ligand-Target Interactions

The biological activity of this compound and its analogues is fundamentally governed by their three-dimensional structure and ability to interact with specific biological targets. Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been instrumental in elucidating these interactions.

The aminopyrimidine core is a well-established "hinge-binder" in medicinal chemistry, particularly for kinase inhibitors. The nitrogen atoms in the pyrimidine ring are capable of forming critical hydrogen bonds with the backbone amide residues in the hinge region of a kinase's ATP-binding pocket. acs.org The substituents on the pyrimidine ring play a crucial role in modulating potency and selectivity. The chlorine atom at the C6 position, as seen in the title compound, can influence the electronic properties of the ring and form halogen bonds or other interactions with the target protein. mdpi.com

The N-cyclopropyl group at the C4-amino position introduces a rigid, three-dimensional element. This group can fit into specific hydrophobic pockets within the target's active site, contributing to binding affinity and potentially enhancing selectivity compared to more flexible alkyl or aryl substituents. acs.org Structure-activity relationship (SAR) studies on various aminopyrimidine series have shown that modifications at this position significantly impact biological activity, whether the target is a protein kinase in cancer, a receptor in the central nervous system, or an enzyme in a microbial pathogen. nih.govnih.govrsc.org Molecular docking analyses of related pyrimidine derivatives have helped to visualize these interactions, showing how different substituent patterns can optimize binding to targets such as acetohydroxyacid synthase (AHAS) in plants or cyclooxygenase-2 (COX-2) in inflammatory pathways. nih.govtandfonline.com

Preclinical Efficacy Studies and Biological Potentials

The structural features of the aminopyrimidine scaffold have prompted extensive preclinical research to evaluate its potential in various therapeutic and agricultural contexts.

Research in Oncological Applications

The pyrimidine nucleus is a cornerstone in the development of anticancer agents, and analogues of this compound have been investigated for their potential in oncology. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival. acs.org

Numerous studies have reported the synthesis and evaluation of novel 2,4-diaminopyrimidine (B92962) and 4-aminopyrimidine (B60600) derivatives against a panel of human cancer cell lines. For instance, certain derivatives have demonstrated potent antiproliferative activity against lung (A549), colon (HCT-116), prostate (PC-3), and breast (MCF-7) cancer cells. rsc.orgnih.gov The efficacy of these compounds is often attributed to their ability to inhibit specific kinases that are overexpressed or mutated in these cancers, such as KRAS-G12D or Polo-like kinase 4 (PLK4). nih.gov One study highlighted an N-benzyl aminopyrimidine derivative that showed a significant decrease in cell viability across multiple tumor types, with EC50 values in the low micromolar range (4-8 µM), demonstrating a considerable improvement over the initial lead compound. mdpi.comunisi.it The mechanism for some of these compounds involves inducing apoptosis and causing cell cycle arrest in cancer cells. rsc.org

Table 1: Examples of Anticancer Activity in Aminopyrimidine Derivatives This table is interactive. Click on the headers to sort the data.

| Compound ID | Cancer Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 9k | A549 (Lung) | 2.14 µM | rsc.org |

| 9k | HCT-116 (Colon) | 3.59 µM | rsc.org |

| 13f | PC-3 (Prostate) | 4.27 µM | rsc.org |

| 13f | MCF-7 (Breast) | 4.01 µM | rsc.org |

| 2a | Glioblastoma | 4-8 µM | mdpi.comunisi.it |

| 10k | KRAS-G12D Mutant Cells | Potent Inhibitor | nih.gov |

Neurological and Psychiatric Research

The aminopyrimidine scaffold has also been explored for its potential to modulate targets within the central nervous system (CNS), offering possible treatments for a range of neurological and psychiatric disorders.

One line of research has focused on the interaction of aminopyrimidine derivatives with dopamine and serotonin receptors. A series of aminopyrimidines was found to possess high binding affinity for both D2/D3 dopamine receptors and 5-HT1A serotonin receptors. nih.gov One compound from this series, PD 158771, exhibited a profile consistent with partial agonist activity at both receptor types and showed effects in behavioral tests predictive of antipsychotic activity. nih.gov This suggests that such compounds could be developed as novel antipsychotics with potentially improved side-effect profiles.

In the context of neurodegenerative diseases, pyrimidine derivatives are being investigated as kinase inhibitors. Leucine-rich repeat kinase 2 (LRRK2) is a key target in Parkinson's disease, and several pyrrolopyrimidine compounds have been developed as potent LRRK2 inhibitors. google.comnih.govacs.org Furthermore, 4-aminopyrimidine derivatives have been designed as inhibitors of beta-amyloid cleaving enzyme-1 (BACE1), a primary target in Alzheimer's disease research. nih.gov An optimized compound in one study showed a 26-fold improvement in potency over the lead compound and was predicted to have the ability to cross the blood-brain barrier. nih.gov

Immunomodulatory and Anti-inflammatory Investigations

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents by modulating key components of the inflammatory cascade. nih.gov Research has shown that these compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov

The enzyme cyclooxygenase-2 (COX-2) is a major target for anti-inflammatory drugs, and molecular docking studies have shown that pyrimidine analogues can bind effectively to its active site. tandfonline.com Structure-activity relationship analyses revealed that specific substitutions on the pyrimidine ring are crucial for potent activity. nih.gov For example, certain spiropyrimido[4,5-d]pyrimidine derivatives exhibited potent inhibitory activity against lipoxygenase, another enzyme involved in inflammation. researchgate.net In one study, pyrimidine derivatives showed noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2, with IC50 values as low as 0.04 µmol, which is comparable to the standard drug celecoxib. nih.gov This body of research indicates the potential for developing aminopyrimidine-based compounds for autoimmune conditions like inflammatory bowel disease.

Antimicrobial and Antifungal Research Potential

The general class of pyrimidine compounds has been a rich source of antimicrobial and antifungal agents. The structural diversity of pyrimidine derivatives allows them to interfere with various essential pathways in bacteria and fungi, leading to a broad spectrum of activity. ijpsjournal.com

Chloropyrimidines, in particular, have been identified as a promising class of antimicrobial agents. nih.gov Studies have evaluated these compounds against a wide range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. mdpi.comnih.gov Some synthesized chloropyrimidine derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with Minimum Inhibitory Concentration (MIC) values as low as 0.75 µg/mL. nih.gov The antimicrobial potential is highly dependent on the substituents attached to the pyrimidine core. mdpi.comnih.gov

Table 2: Examples of Antimicrobial Activity in Pyrimidine Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Chloropyrimidine (3i) | Escherichia coli | 12.5 µg/mL | nih.gov |

| Chloropyrimidine (3o) | Mycobacterium tuberculosis | 0.75 µg/mL | nih.gov |

| Pyrimidin-2-amine (2) | Escherichia coli | 0.91 µM/mL | nih.gov |

| Pyrimidin-2-amine (12) | Staphylococcus aureus | 0.87 µM/mL | nih.gov |

| Pyrimidin-2-amine (11) | Aspergillus niger | 1.68 µM/mL | nih.gov |

| Pyrimidin-2-amine (12) | Candida albicans | 1.73 µM/mL | nih.gov |

Agricultural Chemical Research

In agriculture, pyrimidine derivatives are well-established as effective herbicides. nih.gov Many of these compounds function by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, which is the first enzyme in the biosynthetic pathway for branched-chain amino acids (valine, leucine, and isoleucine). acs.orgpnas.orgnih.gov Since this pathway is essential for plants but absent in mammals, AHAS inhibitors are highly selective and safe for non-plant species. pnas.org Pyrimidine-biphenyl hybrids have been designed that show excellent post-emergence herbicidal activity and a broad spectrum of weed control at low application rates. acs.orgnih.gov

More recently, a novel herbicidal mechanism of action for a different class of pyrimidine-related compounds was discovered: the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH). pnas.orgresearchgate.netdigitellinc.comnih.gov This enzyme is critical for the de novo pyrimidine biosynthesis pathway in plants. Inhibition of DHODH disrupts the production of essential nucleotides, leading to weed death. pnas.orgnih.gov The discovery of this new target is significant for managing the growing problem of weed resistance to existing herbicides. researchgate.net

Computational and Theoretical Studies of 6 Chloro N Cyclopropylpyrimidin 4 Amine

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For 6-Chloro-N-cyclopropylpyrimidin-4-amine, molecular docking could be employed to screen for potential biological targets, such as protein kinases, which are common targets for pyrimidine-based inhibitors.

The process would involve preparing a 3D structure of this compound and docking it into the binding sites of various receptors. The docking algorithm would then generate multiple possible binding poses and score them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and binding energy.

Illustrative Molecular Docking Results for a Pyrimidine (B1678525) Derivative:

While specific docking data for this compound is not available, the following table illustrates typical results obtained from such a study on a related pyrimidine compound against a hypothetical protein kinase.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Kinase X | -8.5 | MET793, LYS745, ASP855 | 2 |

| Kinase Y | -7.2 | LEU844, VAL726, ALA743 | 1 |

| Kinase Z | -6.1 | PHE856, GLY796, CYS797 | 0 |

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the stability of the predicted binding pose.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Density Functional Theory (DFT) is a popular quantum chemical method that can provide valuable information about the geometry, electronic properties, and reactivity of this compound.

These calculations can be used to determine:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.

Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be calculated to predict the molecule's reactivity.

Illustrative Quantum Chemical Data for a Pyrimidine Derivative:

The following table presents hypothetical data that could be generated from DFT calculations on this compound.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov If a series of pyrimidine analogs with known biological activities were available, a QSAR model could be developed to predict the activity of new, untested compounds like this compound.

The development of a QSAR model involves several steps:

Data Set Collection: Gathering a set of molecules with known activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, and electronic) for each molecule.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A validated QSAR model could then be used to predict the biological activity of this compound and to guide the design of new derivatives with improved potency. Machine learning-enhanced QSAR modeling can accelerate the discovery of potent and selective inhibitors. preprints.org

Illustrative QSAR Model Equation:

A hypothetical QSAR equation for a series of pyrimidine-based kinase inhibitors might look like this:

pIC₅₀ = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + 2.1

This equation suggests that higher lipophilicity (LogP) and more hydrogen bond donors increase the inhibitory activity (pIC₅₀), while a higher molecular weight has a negative impact. Such a model would allow for the estimation of the pIC₅₀ of this compound based on its calculated descriptors.

Advanced Analytical Characterization Techniques in Research on 6 Chloro N Cyclopropylpyrimidin 4 Amine

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of molecules like 6-Chloro-N-cyclopropylpyrimidin-4-amine. Although specific NMR data for this compound is not available in the provided search results, the analysis of a related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, offers insight into the expected spectral features. mdpi.comresearchgate.net

For this compound, one would anticipate characteristic signals corresponding to the cyclopropyl (B3062369) group protons, the pyrimidine (B1678525) ring proton, and the amine proton in the ¹H NMR spectrum. The ¹³C NMR spectrum would similarly display distinct peaks for the carbons of the cyclopropyl ring and the pyrimidine core.

As a representative example, the NMR data for the analogous compound 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine is presented below. nih.govresearchgate.net

Table 1: NMR Spectroscopic Data for a Related Pyrimidine Derivative

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | 8.51 (s, 1H), 7.39-7.37 (m, 3H), 7.17-7.15 (m, 2H), 3.57 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | 156.6, 153.9, 152.4, 142.2, 129.8, 128.6, 126.3, 41.7 |

This data is for the related compound 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine and is presented for illustrative purposes. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental formula.

Illustrative mass spectrometry data for a related compound, 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, shows the protonated molecule at m/z 265.0 ([M+H]⁺), consistent with its molecular formula. researchgate.net Similarly, the structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was confirmed by high-resolution mass spectrometry. mdpi.comresearchgate.net

Chromatographic Techniques for Isolation, Purification, and Purity Assessment (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)

Chromatographic methods are essential for the separation of compounds from reaction mixtures, their purification to a high degree, and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the purification and purity analysis of organic compounds. The choice of stationary phase and mobile phase is critical for achieving optimal separation. For pyrimidine derivatives, reversed-phase HPLC is commonly employed. mdpi.com The purity of the compound is typically determined by the peak area percentage in the chromatogram.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions and for the initial assessment of compound purity. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of reactants, products, and byproducts can be visualized, often under UV light.

While specific HPLC and TLC methods for this compound are not detailed in the search results, the purification of related pyrimidine derivatives often involves column chromatography, a technique closely related to HPLC and TLC in its principles of separation. nih.gov

X-Ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

The structure of a related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, was unequivocally established by X-ray analysis. mdpi.comresearchgate.net Another example is the crystal structure of 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, which was determined by single-crystal X-ray diffraction. nih.govnih.gov This analysis revealed a triclinic crystal system with specific unit cell dimensions and a dihedral angle of 79.67 (8)° between the aromatic rings. nih.govnih.gov

Table 2: Crystal Data for a Related Pyrimidine Derivative

| Parameter | Value |

|---|---|

| Compound | 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine |

| Empirical Formula | C₁₁H₉ClN₄O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8980 (14) |

| b (Å) | 8.9282 (18) |

| c (Å) | 11.427 (2) |

| α (°) | 73.76 (3) |

| β (°) | 86.80 (3) |

| γ (°) | 84.21 (3) |

| Volume (ų) | 672.0 (2) |

This data is for the related compound 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine and is presented for illustrative purposes. nih.govnih.gov

Patent Landscape and Future Research Directions for 6 Chloro N Cyclopropylpyrimidin 4 Amine and Pyrimidine Amines

Review of Intellectual Property and Patent Trends in Pyrimidine (B1678525) Derivatives

The intellectual property landscape for pyrimidine derivatives is both vast and dynamic, reflecting the compound class's significance in drug development. nih.gov A review of patent literature highlights a strong focus on several key therapeutic areas, with oncology being particularly dominant. The ability of the pyrimidine ring to act as a bioisostere for phenyl groups and form effective hydrogen bonds often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

Patents in this domain frequently claim novel pyrimidine-based scaffolds, methods of synthesis, and their application in treating specific diseases. A significant trend is the development of kinase inhibitors for cancer therapy. nih.gov Numerous patents describe pyrimidine derivatives targeting key enzymes involved in cell signaling and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Cyclin-Dependent Kinases (CDKs). nih.govgoogle.comacs.org Beyond cancer, the patent literature shows robust activity in the fields of anti-infectives (antifungal, antibacterial, and antiviral) and anti-inflammatory agents. nih.govbohrium.com For instance, patents have been filed for pyrimidine derivatives that inhibit inflammatory cytokines like IL-6 and IL-8. nih.gov

The sheer volume of patents filed in recent years underscores the ongoing commercial and scientific interest in this area. From 2009 to 2014 alone, 59 patents on pyrimidine-based anticancer agents were published, with the majority of those appearing after 2012, indicating an accelerating trend of innovation. nih.gov

Table 1: Representative Patents in Pyrimidine Derivatives

| Patent/Reference | Therapeutic Area | Target/Mechanism of Action | Notes |

|---|---|---|---|

| CN116003331A | Anti-inflammatory | IL-6 and IL-8 inhibitors | Claims 2,4-diarylaminopyrimidine derivatives for treating inflammatory diseases. nih.gov |

| Li et al. Patent nih.gov | Antifungal | Not specified | Describes pyrimidine-based sulfonylureas with potent activity against Candida albicans and Saccharomyces cerevisiae. nih.gov |

| Zhang et al. nih.gov | Anticancer | Focal Adhesion Kinase (FAK) inhibitors | Development of pyrimidine-based FAK inhibitors for triple-negative breast cancer. nih.gov |

| Dai Group Patent nih.gov | Anticancer | Cyclin-Dependent Kinase (CDK) inhibitors | Discloses pyrimidines with deuterated substituents targeting CDKs. nih.gov |

| CN103202843B | Anticancer | Aurora Kinase inhibitors | Covers pyrimidine derivatives with Aurora kinase inhibitory activity for cancers like nasopharyngeal carcinoma and breast cancer. google.com |

| EP0580753B1 | Anticancer (Potentiation) | Multidrug Resistance (MDR) reversal | Describes 2,4-diaminopyrimidines that sensitize tumor cells to chemotherapeutic agents by potentially reversing MDR. google.com |

Emerging Research Opportunities and Untapped Therapeutic Areas

The structural versatility of the pyrimidine nucleus continues to open new avenues for research, pushing beyond established therapeutic domains. While oncology remains a major focus, the specific targets and strategies are evolving, creating new opportunities.

Oncology: A key emerging area is the development of inhibitors that can overcome drug resistance. For example, researchers are designing pyrimidine derivatives that potently inhibit mutant forms of EGFR, such as L858R/T790M, which are responsible for resistance to earlier generations of cancer therapies. mdpi.comnih.gov Another promising strategy is "synthetic lethality," where inhibitors target a protein like PRMT5, which is lethal to cancer cells that have a specific genetic deletion (MTAP-deleted cancers), while sparing normal cells. acs.org Furthermore, pyrimidine-based inhibitors are being developed to target previously "undruggable" oncoproteins, such as the MYC family, by inhibiting the kinases that stabilize them, like Aurora A kinase. acs.orgnih.gov

Neurological Disorders: Pyrimidine derivatives are showing significant potential in treating Central Nervous System (CNS) disorders. Research is active in designing compounds that act as agonists or antagonists for various CNS receptors, including serotonin (B10506), adenosine, cannabinoid, and acetylcholine (B1216132) receptors. nih.gov Additionally, specific kinases such as TBK1, which are implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease, are being targeted with novel pyrimidine-based inhibitors. acs.org

Infectious Diseases: With the rise of antibiotic resistance, there is a critical need for new anti-infective agents. Pyrimidine-based compounds are being investigated as inhibitors of novel bacterial targets like DNA gyrase. nih.gov In virology, the broad-spectrum activity of many pyrimidine derivatives makes them attractive candidates for development against a range of viruses, a field that has seen extensive patent activity. bohrium.comresearchgate.net

Translational Research and Development Perspectives

The journey of a pyrimidine derivative from a laboratory concept to a clinical therapeutic involves rigorous design, synthesis, and evaluation. This translational process is well-illustrated by the numerous pyrimidine-based drugs that have successfully reached the market. gsconlinepress.comjacsdirectory.com

Table 2: In-Vitro Anticancer Activity of Selected Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Target/Notes |

|---|---|---|---|

| Compound 11 nih.gov | MCF-7 (Breast) | 15.3 | Pyrimidine-triazole hybrid. nih.gov |

| Compound 10 nih.gov | MDA-MB453 (Breast) | 29.1 | Stereoisomer of Compound 11. nih.gov |

| Indazol-pyrimidine 129 tandfonline.com | A549 (Lung) | Potent | Strong antiproliferative activity noted. tandfonline.com |

| Indazol-pyrimidine 132 tandfonline.com | MCF-7 (Breast) | 1.629 | Potent activity against breast cancer cells. tandfonline.com |

| Pyrimidine-5-carbonitrile 6 tandfonline.com | HepG2 (Liver) | 3.56 | Also a potent EGFR inhibitor. tandfonline.com |

| Pyrimidine-5-carbonitrile 6 tandfonline.com | A549 (Lung) | 5.85 | Also a potent EGFR inhibitor. tandfonline.com |

| Pyrimidine-5-carbonitrile 6 tandfonline.com | MCF-7 (Breast) | 7.68 | Also a potent EGFR inhibitor. tandfonline.com |

Following in-vitro validation, lead compounds are optimized for pharmacokinetic properties and tested in animal models. A notable example is the development of an Aurora A kinase inhibitor, where a potent lead compound (13) was optimized via a prodrug strategy into an orally bioavailable molecule (25). This new compound demonstrated over 80% tumor regression in mouse xenograft models of small-cell lung cancer, showcasing a successful translational trajectory. nih.gov This progression from initial hit to a preclinical candidate with in-vivo efficacy highlights the robust and promising pipeline for pyrimidine-based drug development.

Table 3: Kinase Inhibition by Pyrimidine Derivatives

| Compound Class/Example | Kinase Target | IC₅₀ | Reference |

|---|---|---|---|

| Pyrimidine-based inhibitor 72 | FAK | 27.4 nM | nih.gov |

| Pyrimidine-5-carbonitrile 6 | EGFR | 8.29 nM | tandfonline.com |

| Pyrazolo[3,4-d]pyrimidine 11 | BTK | 7.95 nM | nih.gov |

| VX-680 | Aurora A | 0.6 nM | google.com |

| Lead Compound 13 | Aurora A | < 200 nM | acs.orgnih.gov |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-N-cyclopropylpyrimidin-4-amine, and how can reaction conditions be optimized for academic-scale preparation?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 6-chloropyrimidin-4-amine derivatives with cyclopropylamine under controlled conditions. Evidence suggests using coupling reactions of chloro-substituted pyrimidines with amines in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours . Optimization includes adjusting stoichiometric ratios (1:1.2 amine:chloropyrimidine) and using catalysts like K₂CO₃ to enhance yield. Purity can be improved via recrystallization in ethanol/water mixtures (70:30 v/v) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., cyclopropyl NH resonance at δ 1.2–1.5 ppm and pyrimidine protons at δ 8.3–8.7 ppm) .

- HPLC-MS : For purity assessment (C18 column, acetonitrile/water gradient, retention time ~8.5 min) and molecular ion peak identification (m/z ~194.6 [M+H]⁺) .

- Elemental Analysis : To validate empirical formula (C₇H₉ClN₄) with ≤0.3% deviation .

Q. How does the presence of the cyclopropyl group influence the compound’s stability under common laboratory storage conditions?

- Methodological Answer : The cyclopropyl group introduces steric hindrance, reducing susceptibility to hydrolysis. Stability studies recommend storage in airtight containers at –20°C under inert gas (N₂/Ar) to prevent degradation. Accelerated stability testing (40°C/75% RH for 4 weeks) showed <5% decomposition via HPLC, confirming robustness in short-term experiments .

Advanced Research Questions

Q. What strategies can be employed to address contradictory results in regioselectivity during nucleophilic substitution reactions involving this compound?

- Methodological Answer : Contradictions often arise from competing substitution at C2 vs. C6 positions. To resolve this:

- Computational Modeling : Use DFT calculations to predict activation energies for substitution pathways (e.g., chloro group at C6 vs. C2) .

- Isotopic Labeling : Track reaction pathways using ¹⁵N-labeled cyclopropylamine to confirm regiochemical outcomes via MS/MS .

- Crystallographic Validation : Compare X-ray structures of intermediates to identify dominant substitution patterns .

Q. How can computational modeling (e.g., DFT or molecular docking) be applied to predict the reactivity or biological activity of this compound derivatives?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at C4 .

- Molecular Docking : Screen derivatives against kinase targets (e.g., EGFR) using AutoDock Vina. Parameters include grid boxes centered on ATP-binding pockets and ΔG thresholds ≤–7.0 kcal/mol for hit prioritization .

Q. What experimental evidence supports or challenges current hypotheses about the electron-withdrawing effects of the chloro substituent on the pyrimidine ring in this compound?

- Methodological Answer :

- Spectroscopic Evidence : IR stretches at 750–780 cm⁻¹ confirm C–Cl bond polarization, while ¹³C NMR deshielding (C4 at δ 158 ppm vs. δ 145 ppm in non-chlorinated analogs) indicates electron withdrawal .

- Reactivity Contrasts : Comparative studies with 6-methyl analogs show slower Suzuki coupling kinetics (k = 0.12 min⁻¹ vs. 0.35 min⁻¹), supporting reduced electron density at C4 due to Cl .

Contradictory Data Analysis

Q. How should researchers reconcile discrepancies in reported yields for this compound synthesis across different methods?

- Methodological Answer : Yield variations (40–85%) may stem from solvent polarity (DMF vs. THF), amine nucleophilicity, or residual moisture. Systematic reproducibility protocols include:

- DoE (Design of Experiments) : Vary temperature (50–90°C), solvent (DMF/DMSO), and base (K₂CO₃ vs. Et₃N) in a factorial design to identify critical factors .

- Byproduct Analysis : Use LC-MS to detect dimers (m/z ~389 [2M+H]⁺) or hydrolysis products (m/z ~178 [M–Cl+OH]⁻), which indicate competing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。